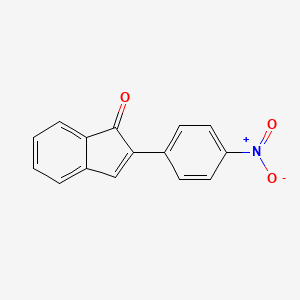![molecular formula C15H18N2O3 B8041469 2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B8041469.png)
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide is a synthetic organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the morpholine-4-carbonyl chloride: This can be achieved by reacting morpholine with thionyl chloride under reflux conditions.
Acylation of the phenyl group: The morpholine-4-carbonyl chloride is then reacted with 3-aminophenylprop-2-enamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
化学反应分析
Types of Reactions
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and morpholine rings.
Reduction: Reduced amide to amine derivatives.
Substitution: Substituted amide derivatives depending on the nucleophile used.
科学研究应用
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors due to its amide linkage.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
作用机制
The mechanism of action of 2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide linkage allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
2-methyl-N-[3-(piperidine-4-carbonyl)phenyl]prop-2-enamide: Similar structure but with a piperidine ring instead of morpholine.
2-methyl-N-[3-(pyrrolidine-4-carbonyl)phenyl]prop-2-enamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in 2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide imparts unique properties, such as increased solubility in water and potential for specific interactions with biological targets, making it distinct from its analogs.
属性
IUPAC Name |
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11(2)14(18)16-13-5-3-4-12(10-13)15(19)17-6-8-20-9-7-17/h3-5,10H,1,6-9H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHPMFYBLKXQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
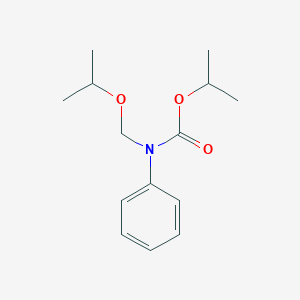
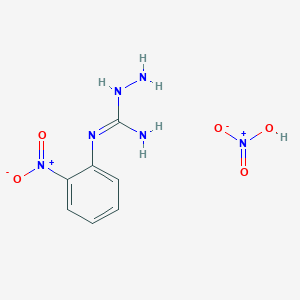
![methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate](/img/structure/B8041418.png)
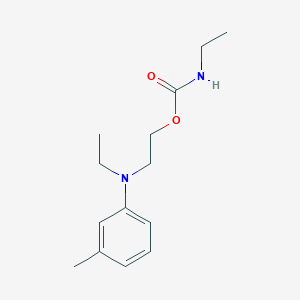
![propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate](/img/structure/B8041428.png)
![3-(2-Bicyclo[2.2.1]heptanylmethyl)-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione](/img/structure/B8041431.png)
![2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione](/img/structure/B8041441.png)
![2-[2-[3-(2-Hydroxyethylsulfanyl)-4-methylcyclohexyl]propylsulfanyl]ethanol](/img/structure/B8041450.png)
![N-[3-[2-(acetamidomethyl)cyclohexen-1-yl]propyl]acetamide](/img/structure/B8041457.png)
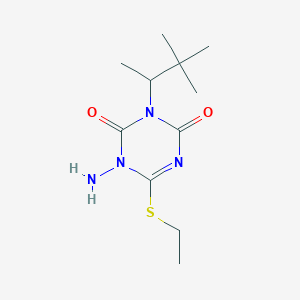
![6-Amino-4-bromobenzo[e]perimidin-7-one](/img/structure/B8041478.png)
![12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one](/img/structure/B8041486.png)

